2-(3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl)phenol
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Overview
Description
2-(3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl)phenol is a chemical compound that features a phenol group and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl)phenol can be achieved through several methods. One common approach involves the reaction of phenols with paraformaldehyde in the presence of stannic chloride and tri-n-butylamine in toluene . This reaction yields the hydroxymethyl derivative of phenol, which can then be further reacted with triazole derivatives to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and catalysts is preferred to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) is commonly used for the reduction of the hydroxymethyl group.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 2-(3-(formyl)-1H-1,2,4-triazol-5-yl)phenol or 2-(3-(carboxyl)-1H-1,2,4-triazol-5-yl)phenol.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-(3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl)phenol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The triazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-hydroxymethylphenol: Similar structure but lacks the triazole ring.
3-(hydroxymethyl)-1H-1,2,4-triazole: Contains the triazole ring but lacks the phenol group.
2-(3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl)benzaldehyde: An oxidized derivative of the compound.
Uniqueness
2-(3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl)phenol is unique due to the presence of both the phenol group and the triazole ring, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
2-[5-(hydroxymethyl)-1H-1,2,4-triazol-3-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c13-5-8-10-9(12-11-8)6-3-1-2-4-7(6)14/h1-4,13-14H,5H2,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXBLEUGWKFKHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=N2)CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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